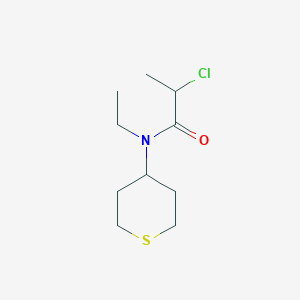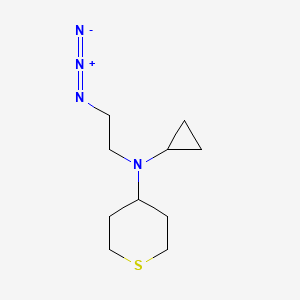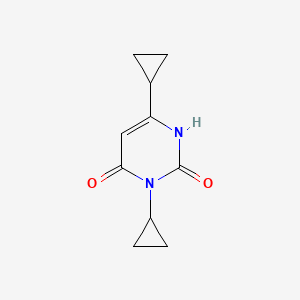
3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Molecular Structure Analysis
The molecular formula of “3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is C10H12N2O2. The InChI code is 1S/C7H8N2O2/c10-6-3-5 (4-1-2-4)8-7 (11)9-6/h3-4H,1-2H2, (H2,8,9,10,11) .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 192.21 g/mol. It is a powder at room temperature .
Scientific Research Applications
Supramolecular Assemblies and Hydrogen-bonded Networks
The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a crucial module in the construction of novel crown-containing hydrogen-bonded supramolecular assemblies. Research by Fonari et al. (2004) demonstrated the synthesis of two novel pyrimidine derivatives that, upon co-crystallization with 1,10-diaza-18-crown-6, form 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. This study highlights the potential of dihydropyrimidine derivatives in creating complex supramolecular architectures essential for various applications in materials science and nanotechnology Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E. V., & Yavolovskii, A. А. (2004). Supramolecular Chemistry, 16(1), 23-30.
Synthesis of Heterocyclic Compounds
El‐Brollosy et al. (2012) reported on the synthesis of a compound featuring a tetrahydropyrimidine-2,4-dione framework, detailing its crystal structure and the formation of inversion dimers through hydrogen bonding. This work underscores the structural versatility of tetrahydropyrimidine diones in medicinal chemistry and drug design El‐Brollosy, N. R., El-Emam, A., Al-Deeb, O., & Ng, S. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(2), o349-o350.
Drug Discovery and Biological Significance
Mechanism of Action
Target of Action
Similar compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidines have been reported to exhibit multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory action .
Mode of Action
It is synthesized via a novel one-pot synthesis involving the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is known as the Biginelli reaction .
Biochemical Pathways
Similar compounds have been shown to exhibit activity as apoptosis agonists , suggesting that they may influence cell death pathways.
Pharmacokinetics
The compound’s physical properties such as its melting point and density can influence its pharmacokinetics.
Result of Action
Similar compounds have been reported to exhibit potential antitumor activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance, the compound’s storage temperature can affect its stability
Biochemical Analysis
Biochemical Properties
3,6-Dicyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in nucleotide metabolism, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in nucleotide metabolism and energy production. By modulating the activity of these enzymes, it can affect metabolic flux and alter the levels of key metabolites. This can lead to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can be influenced by factors such as cellular uptake mechanisms and intracellular binding interactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
properties
IUPAC Name |
3,6-dicyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-8(6-1-2-6)11-10(14)12(9)7-3-4-7/h5-7H,1-4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUNVOYRVNQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



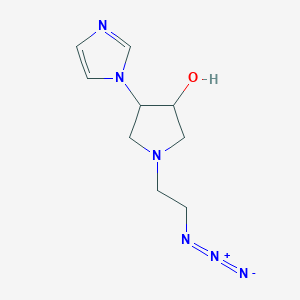


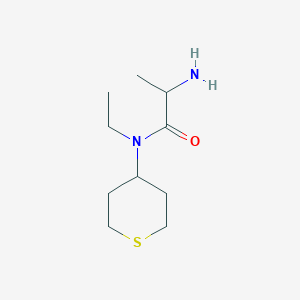


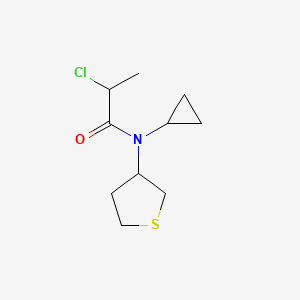
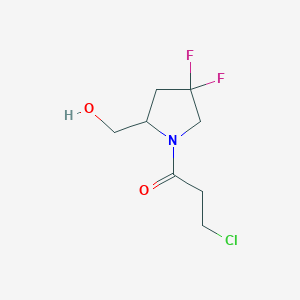
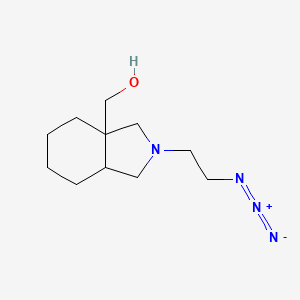
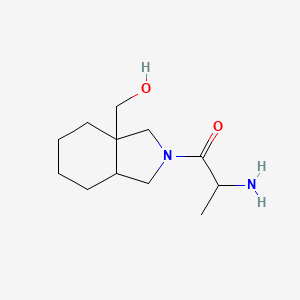
![(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1490333.png)
![3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490334.png)
